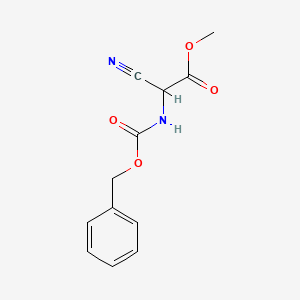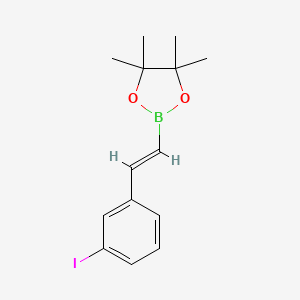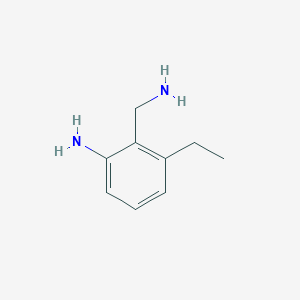![molecular formula C24H27N7O B13130400 5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzo[e]pyrimido[5,4-b][1,4]diazepin core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethyl groups: This step is achieved through alkylation reactions.
Attachment of the 4-(4-methylpiperazin-1-yl)phenyl group: This is typically done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogues with different substituents .
Applications De Recherche Scientifique
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Its role as a CDK inhibitor makes it a useful tool for studying cell cycle regulation and cancer biology.
Industry: It may be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can halt cell division, which is particularly useful in targeting rapidly dividing cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are those regulating cell cycle progression and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
PHA-848125: Another potent CDK inhibitor with a similar structure and mechanism of action.
3,4-dimethyl-N-(4-(4-methylpiperazino)benzyl)benzamide: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one is unique due to its specific substitution pattern and the presence of the benzo[e]pyrimido[5,4-b][1,4]diazepin core, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C24H27N7O |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
5,11-dimethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C24H27N7O/c1-28-12-14-31(15-13-28)18-10-8-17(9-11-18)26-24-25-16-21-22(27-24)29(2)20-7-5-4-6-19(20)23(32)30(21)3/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
Clé InChI |
DWIDDRGKKQSZCG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)

![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)


![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)







